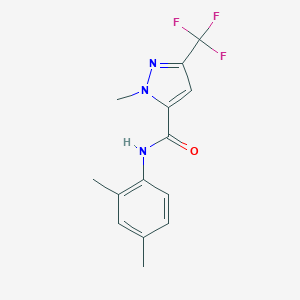
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as DPC-681, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been tested in animal models and has been shown to have low toxicity.
実験室実験の利点と制限
One advantage of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is its high potency in inhibiting PARP, making it a promising candidate for cancer therapy. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, further studies are needed to determine its efficacy and safety in humans.
将来の方向性
Future research on N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide could focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders. The development of more efficient synthesis methods and the investigation of its pharmacokinetics and pharmacodynamics in humans are also important areas for future research.
合成法
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dimethylphenylhydrazine with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid to yield N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
科学的研究の応用
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
製品名 |
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C14H14F3N3O |
分子量 |
297.28 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14F3N3O/c1-8-4-5-10(9(2)6-8)18-13(21)11-7-12(14(15,16)17)19-20(11)3/h4-7H,1-3H3,(H,18,21) |
InChIキー |
ZSIJASKJNPOPPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B213896.png)
![N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213897.png)

![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
methanone](/img/structure/B213901.png)
![2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)
![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
![3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)




![1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213918.png)
![4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine](/img/structure/B213919.png)